4-(Ethoxymethyl)-2,6-dimethylphenol 4-(Ethoxymethyl)-2,6-dimethylphenol
Brand Name: Vulcanchem
CAS No.: 58661-27-1
VCID: VC19578279
InChI: InChI=1S/C11H16O2/c1-4-13-7-10-5-8(2)11(12)9(3)6-10/h5-6,12H,4,7H2,1-3H3
SMILES:
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol

4-(Ethoxymethyl)-2,6-dimethylphenol

CAS No.: 58661-27-1

Cat. No.: VC19578279

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

4-(Ethoxymethyl)-2,6-dimethylphenol - 58661-27-1

Specification

CAS No. 58661-27-1
Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
IUPAC Name 4-(ethoxymethyl)-2,6-dimethylphenol
Standard InChI InChI=1S/C11H16O2/c1-4-13-7-10-5-8(2)11(12)9(3)6-10/h5-6,12H,4,7H2,1-3H3
Standard InChI Key KAQRKQRTMLHHLL-UHFFFAOYSA-N
Canonical SMILES CCOCC1=CC(=C(C(=C1)C)O)C

Introduction

Structural and Molecular Characteristics

4-(Ethoxymethyl)-2,6-dimethylphenol (IUPAC name: 4-(ethoxymethyl)-2,6-dimethylphenol) features a phenolic core substituted with two methyl groups at the 2- and 6-positions and an ethoxymethyl group (-CH2OCH2CH3) at the 4-position. Its molecular formula is C11H16O2, with a molar mass of 180.23 g/mol. The ethoxymethyl group introduces steric and electronic effects that modulate the compound’s solubility, polarity, and reactivity.

Physicochemical Properties

The compound’s properties are governed by its functional groups, as summarized below:

PropertyValue/Description
Molecular FormulaC11H16O2
Molecular Weight180.23 g/mol
XLogP3 (Partition Coefficient)2.3 (predicted)
Hydrogen Bond Donors1 (phenolic -OH)
Hydrogen Bond Acceptors2 (ether oxygen and phenolic -OH)
Melting PointNot reported
Boiling PointNot reported
SolubilityLow in water; soluble in organic solvents (e.g., ethanol, acetone)

The XLogP3 value of 2.3 indicates moderate lipophilicity, suggesting preferential solubility in nonpolar solvents. The phenolic hydroxyl group contributes to weak acidity (pKa ≈ 10–11), enabling deprotonation under basic conditions.

Synthesis and Manufacturing Strategies

Friedel-Crafts Alkylation

A plausible route involves Friedel-Crafts alkylation of 2,6-dimethylphenol with ethoxymethyl chloride (ClCH2OCH2CH3) in the presence of a Lewis acid catalyst (e.g., AlCl3). The reaction proceeds via electrophilic aromatic substitution at the para position relative to the hydroxyl group:

2,6-dimethylphenol+ClCH2OCH2CH3AlCl34-(ethoxymethyl)-2,6-dimethylphenol+HCl\text{2,6-dimethylphenol} + \text{ClCH}_2\text{OCH}_2\text{CH}_3 \xrightarrow{\text{AlCl}_3} \text{4-(ethoxymethyl)-2,6-dimethylphenol} + \text{HCl}

Etherification of 4-Hydroxymethyl-2,6-dimethylphenol

An alternative method entails etherification of 4-hydroxymethyl-2,6-dimethylphenol with ethyl bromide or diethyl sulfate under basic conditions:

4-HOCH2-2,6-dimethylphenol+CH3CH2BrNaOH4-(ethoxymethyl)-2,6-dimethylphenol+NaBr+H2O\text{4-HOCH}_2\text{-2,6-dimethylphenol} + \text{CH}_3\text{CH}_2\text{Br} \xrightarrow{\text{NaOH}} \text{4-(ethoxymethyl)-2,6-dimethylphenol} + \text{NaBr} + \text{H}_2\text{O}

Catalytic Considerations

Acidic catalysts, such as sulfuric acid or toluenesulfonic acid, may facilitate ether formation by protonating the hydroxyl group, enhancing its leaving capacity. Reaction conditions (temperature: 80–120°C; time: 4–12 hours) must balance yield and side-product formation.

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution, with the ethoxymethyl group acting as a weakly activating substituent. Halogenation or nitration would occur at the meta position relative to the hydroxyl group.

Oxidation and Reduction

  • Oxidation: The ethoxymethyl group may oxidize to a carboxylate under strong oxidizing agents (e.g., KMnO4), yielding 4-carboxy-2,6-dimethylphenol.

  • Reduction: Catalytic hydrogenation (H2/Pd) could saturate the aromatic ring, producing a cyclohexanol derivative.

Ether Cleavage

Treatment with hydrobromic acid (HBr) cleaves the ether linkage, regenerating 4-hydroxymethyl-2,6-dimethylphenol and ethyl bromide:

4-(ethoxymethyl)-2,6-dimethylphenol+HBr4-HOCH2-2,6-dimethylphenol+CH3CH2Br\text{4-(ethoxymethyl)-2,6-dimethylphenol} + \text{HBr} \rightarrow \text{4-HOCH}_2\text{-2,6-dimethylphenol} + \text{CH}_3\text{CH}_2\text{Br}

Industrial and Research Applications

Polymer Chemistry

As a phenolic derivative, the compound could serve as a monomer in polyarylene ether synthesis, analogous to polyphenylene oxide (PPO) resins derived from 2,6-dimethylphenol . Its ethoxymethyl group might enhance solubility during polymerization.

Antioxidant Activity

Phenolic compounds often exhibit radical-scavenging properties. The ethoxymethyl group’s electron-donating effects could stabilize phenoxyl radicals, potentially making this compound a candidate for antioxidant additives in fuels or plastics.

Pharmaceutical Intermediates

The compound’s structure aligns with motifs found in antimicrobial and anti-inflammatory agents. Functionalization of the hydroxyl or ether groups could yield bioactive derivatives.

Future Research Directions

  • Crystallography: Elucidate solid-state structure to inform material science applications.

  • Catalytic Optimization: Develop greener synthesis routes using ionic liquids or biocatalysts.

  • Biological Screening: Evaluate antimicrobial and antioxidant efficacy in vitro.

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